
Tris(tetramethylcyclopentadienyl)terbium(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(tetramethylcyclopentadienyl)terbium(III) is an organometallic compound with the chemical formula C27H39Tb. It is composed of a terbium ion coordinated with three tetramethylcyclopentadienyl ligands. This compound is notable for its applications in various fields, including catalysis, thin film deposition, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(tetramethylcyclopentadienyl)terbium(III) typically involves the reaction of terbium chloride with tetramethylcyclopentadiene in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or sublimation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scaling adjustments. The use of automated reactors and controlled environments ensures consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: Tris(tetramethylcyclopentadienyl)terbium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terbium oxides.
Substitution: Ligands can be substituted with other cyclopentadienyl derivatives or different ligands.
Complex Formation: It can form complexes with other metal ions or organic molecules
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled temperatures.
Substitution: Various cyclopentadienyl derivatives or ligands in the presence of a base.
Complex Formation: Organic solvents and coordinating agents
Major Products:
Oxidation: Terbium oxides.
Substitution: New organometallic compounds with different ligands.
Complex Formation: Metal-organic complexes
Aplicaciones Científicas De Investigación
Tris(tetramethylcyclopentadienyl)terbium(III) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and polymerization processes.
Medicine: Investigated for use in targeted drug delivery systems and diagnostic imaging.
Industry: Utilized in thin film deposition for electronic devices, LED manufacturing, and materials science
Mecanismo De Acción
The mechanism of action of Tris(tetramethylcyclopentadienyl)terbium(III) involves its ability to coordinate with other molecules and ions. The terbium ion can interact with various substrates, facilitating catalytic reactions. The tetramethylcyclopentadienyl ligands provide stability and enhance the compound’s reactivity. The compound’s luminescent properties are due to the electronic transitions within the terbium ion .
Comparación Con Compuestos Similares
- Tris(tetramethylcyclopentadienyl)europium(III)
- Tris(isopropylcyclopentadienyl)terbium(III)
- Terbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Tris(cyclopentadienyl)terbium(III)
Comparison: Tris(tetramethylcyclopentadienyl)terbium(III) is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other similar compounds. Its luminescent properties and catalytic efficiency make it particularly valuable in applications where these characteristics are essential .
Propiedades
Fórmula molecular |
C27H39Tb |
|---|---|
Peso molecular |
522.5 g/mol |
Nombre IUPAC |
terbium(3+);1,2,3,4-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/3C9H13.Tb/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;/q3*-1;+3 |
Clave InChI |
MNDUSBDNOLAQKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C([CH-]1)C)C)C.CC1=C(C(=C([CH-]1)C)C)C.CC1=C(C(=C([CH-]1)C)C)C.[Tb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


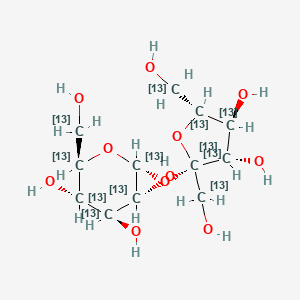


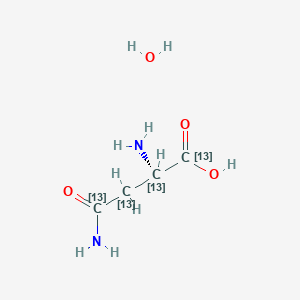
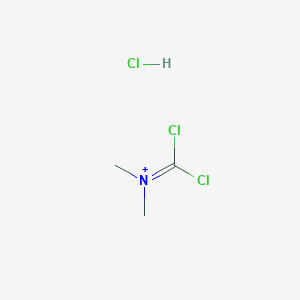
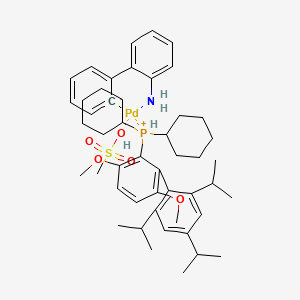
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12061396.png)
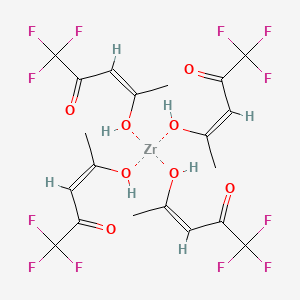
![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12061423.png)





